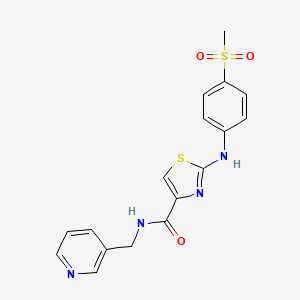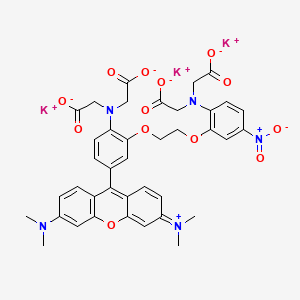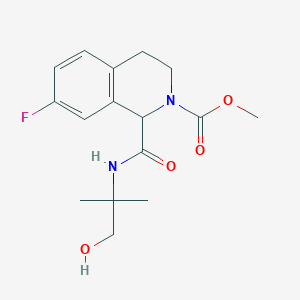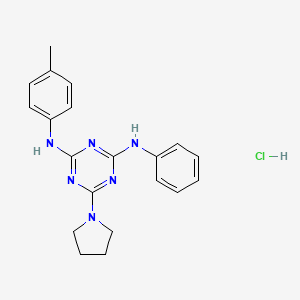![molecular formula C17H18N2O4 B2376977 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 1210479-55-2](/img/structure/B2376977.png)
2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Compounds with complex structures, including those with isoxazole, pyrrolidine, and dioxin moieties, have been synthesized using various chemical approaches. For instance, Govindhan et al. (2017) synthesized a compound using a click chemistry approach, highlighting the utility of innovative synthetic methods in creating compounds with potential biological applications. The synthesized compound was characterized by IR, NMR, and MS studies, indicating the importance of these techniques in understanding compound structures (Govindhan et al., 2017).
Biological Activities
- Isoxazolopyridone derivatives have been identified as metabotropic glutamate receptor (mGluR) 7 antagonists, demonstrating the potential of structurally complex compounds in modulating neurotransmitter systems. Suzuki et al. (2007) pharmacologically characterized novel derivatives, indicating their role in inhibiting intracellular Ca2+ mobilization, which could have implications for central nervous system functions (Suzuki et al., 2007).
Antimicrobial Activity
- Salimon et al. (2011) synthesized a compound with a 1,3,4-oxadiazole nucleus, which showed significant antimicrobial activity. This highlights the potential of certain chemical structures in developing new antimicrobial agents (Salimon et al., 2011).
Antiviral and Anti-inflammatory Activity
- Compounds synthesized with specific chemical scaffolds have shown antiviral and anti-inflammatory activities, as demonstrated by Attaby et al. (2006), who explored the synthesis and biological evaluation of pyrazolo[3,4-b]pyridin-5-yl derivatives, indicating the potential of these compounds in medicinal chemistry (Attaby et al., 2006).
properties
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(19-5-1-2-6-19)11-13-10-15(23-18-13)12-3-4-14-16(9-12)22-8-7-21-14/h3-4,9-10H,1-2,5-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIELKJYYIFQDCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2376895.png)
![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2376897.png)
![4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376899.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide](/img/structure/B2376904.png)



![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide](/img/structure/B2376912.png)

